![molecular formula C8H9BO4 B135663 3-Methoxycarbonylphenylboronic acid CAS No. 99769-19-4](/img/structure/B135663.png)
3-Methoxycarbonylphenylboronic acid
Overview
Description
3-Methoxycarbonylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Methyl 3-boronobenzoate .
Molecular Structure Analysis
The molecular formula of 3-Methoxycarbonylphenylboronic acid is C8H9BO4 . The linear formula is CH3O2CC6H4B(OH)2 .Chemical Reactions Analysis
3-Methoxycarbonylphenylboronic acid is involved in various chemical reactions such as Suzuki-Miyaura cross-coupling, iterative cross-coupling of boronate building blocks, cross-coupling with aryl/alkenyl sulfonates, synthesis of symmetrical biaryls via CuCl catalyzed homocoupling, trifluoromethylation, and cyanation .Physical And Chemical Properties Analysis
3-Methoxycarbonylphenylboronic acid is a white to off-white powder . Its melting point ranges from 187 to 191 °C .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
3-Methoxycarbonylphenylboronic acid is used as a reactant in Suzuki-Miyaura cross-coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. It is a powerful tool for the creation of complex organic compounds.
Iterative Cross-Coupling of Boronate Building Blocks
This compound is also involved in iterative cross-coupling of boronate building blocks . This process is used to create complex organic structures by repeating the coupling process multiple times.
Cross-Coupling with Aryl / Alkenyl Sulfonates
Another application of 3-Methoxycarbonylphenylboronic acid is in cross-coupling with aryl or alkenyl sulfonates . This reaction is used to form carbon-carbon bonds, which is a fundamental process in organic synthesis.
Synthesis of Symmetrical Biaryls via CuCl Catalyzed Homocoupling
3-Methoxycarbonylphenylboronic acid is used in the synthesis of symmetrical biaryls via CuCl catalyzed homocoupling . Biaryls are a type of organic compound that have two aryl groups connected by a carbon-carbon bond. They are important in a variety of fields, including pharmaceuticals and materials science.
Trifluoromethylation
This compound is also used in trifluoromethylation . This is a type of chemical reaction where a trifluoromethyl group is introduced into an organic compound. Trifluoromethylated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties.
Cyanation
Finally, 3-Methoxycarbonylphenylboronic acid is used in cyanation . This is a process where a cyanide group is introduced into an organic compound. Cyanated compounds have a wide range of applications, including in the production of pharmaceuticals and dyes.
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(3-methoxycarbonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTLCJHSJMGSLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370459 | |
Record name | 3-Methoxycarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycarbonylphenylboronic acid | |
CAS RN |
99769-19-4 | |
Record name | 3-Methoxycarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methoxycarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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